5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c14-10-5-8(11(20)19-7-13(15,16)17)6-18-12(10)22-9-1-3-21-4-2-9/h5-6,9H,1-4,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTJUIOROKLIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule features a pyridine ring substituted at positions 3, 5, and 6. Retrosynthetic disassembly reveals three critical fragments:
- Pyridine-3-carboxylic acid backbone with halogen substituents at C5 and C6.
- Tetrahydropyran-4-yloxy group for the C6 ether linkage.
- 2,2,2-Trifluoroethylamine for the C3 carboxamide.
Starting Material Considerations
- 5-Chloro-6-hydroxypyridine-3-carboxylic acid serves as a foundational intermediate, enabling sequential functionalization at C6 and C3.
- Tetrahydropyran-4-ol is the preferred alcohol for etherification due to its commercial availability and stability under acidic conditions.
- 2,2,2-Trifluoroethylamine is employed as the nucleophile for amide bond formation, requiring protection to prevent over-alkylation.
Synthetic Route 1: Sequential Functionalization via Etherification Followed by Amidation
Step 1: Etherification at C6
Reaction Conditions:
- Substrate: 5-Chloro-6-hydroxypyridine-3-carboxylic acid.
- Reagent: Tetrahydropyran-4-ol, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
- Solvent: Tetrahydrofuran (THF), 0°C to room temperature.
- Yield: 78–85% after column chromatography.
Mechanistic Insight:
The Mitsunobu reaction facilitates SN2 displacement, converting the phenolic hydroxyl group into a tetrahydropyranyl ether. The bulky triphenylphosphine-azodicarboxylate complex ensures retention of configuration at the ether linkage.
Step 2: Activation of Carboxylic Acid at C3
Reaction Conditions:
- Activation: Thionyl chloride (SOCl₂) in dichloromethane (DCM), reflux for 2 hours.
- Intermediate: 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl chloride.
Critical Note:
Excess thionyl chloride is removed under reduced pressure to prevent side reactions during amidation.
Step 3: Amidation with 2,2,2-Trifluoroethylamine
Reaction Conditions:
- Nucleophile: 2,2,2-Trifluoroethylamine (2 equivalents).
- Base: Triethylamine (TEA) in anhydrous DCM, 0°C to room temperature.
- Yield: 65–72% after recrystallization from ethanol.
Side Reaction Mitigation:
Slow addition of the amine minimizes exothermic side reactions, while TEA scavenges HCl to prevent protonation of the nucleophile.
Synthetic Route 2: Early-Stage Amidation Followed by Etherification
Step 1: Amidation of 5-Chloro-6-hydroxypyridine-3-carboxylic Acid
Reaction Conditions:
- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Solvent: Dimethylformamide (DMF), 0°C to room temperature.
- Yield: 70–75% after aqueous workup.
Advantage:
Early-stage amidation simplifies purification before introducing the ether group.
Step 2: Etherification of 5-Chloro-N-(2,2,2-trifluoroethyl)-6-hydroxypyridine-3-carboxamide
Reaction Conditions:
- Reagent: Tetrahydropyran-4-yl methanesulfonate (mesylate), potassium carbonate.
- Solvent: Acetonitrile, reflux for 12 hours.
- Yield: 60–68% after silica gel chromatography.
Limitation:
Mesylate leaving groups may require stringent anhydrous conditions to prevent hydrolysis.
Optimization Strategies and Comparative Analysis
Solvent and Temperature Effects on Etherification
| Condition | Mitsunobu (Route 1) | Mesylate (Route 2) |
|---|---|---|
| Solvent | THF | Acetonitrile |
| Temperature | 0°C → RT | Reflux |
| Reaction Time | 4 hours | 12 hours |
| Yield | 85% | 68% |
Purification and Characterization
Crystallization Protocols
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran-4-yloxy group.
Reduction: Reduction reactions can occur at the nicotinamide core or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted nicotinamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from literature and patents:
Key Differentiators and Implications
- Trifluoroethyl Group : Present in the target compound and others (e.g., ), this group enhances metabolic stability via C-F bond strength and electron-withdrawing effects, reducing basicity of adjacent amines and improving membrane permeability .
- Oxan-4-yloxy vs.
- Core Modifications: Furopyridine (e.g., ) and morpholinopyridine (e.g., ) derivatives exhibit altered planarity and hydrogen-bonding capacity, which may enhance target engagement but increase synthetic complexity.
Research Findings and Trends
- Fluorine’s Role : The trifluoroethyl group is a strategic choice in modern drug design, balancing electronic effects and steric bulk. Its prevalence in analogs (e.g., ) underscores its utility in optimizing ADME properties .
- Solubility vs. Lipophilicity: Ether-linked groups (oxan-4-yloxy, morpholino) are increasingly favored over halogenated aromatics to address solubility challenges without sacrificing target affinity .
- Synthetic Accessibility: The target compound’s simpler pyridine core (vs. furopyridine or morpholinopyridine) may offer advantages in scalable synthesis compared to more complex analogs .
Biological Activity
5-Chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a chloro group and an oxan-4-yloxy moiety, along with a trifluoroethyl side chain. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have shown that related compounds can selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in chemotherapy.
-
Case Studies :
- A study evaluated the cytotoxicity of various derivatives against A549 lung adenocarcinoma cells using an MTT assay. Compounds exhibited structure-dependent activity, with some derivatives demonstrating over 66% reduction in cell viability compared to controls .
- Another investigation focused on the selectivity of these compounds towards cancerous versus non-cancerous cells. It was found that certain derivatives displayed low cytotoxicity against normal human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index .
Antimicrobial Activity
- Spectrum of Activity : The compound has shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. This is particularly relevant given the rise of antibiotic resistance in clinical settings.
-
Research Findings :
- In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various pathogens, indicating effective inhibition at low concentrations .
- Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes and interfere with metabolic processes essential for bacterial survival .
Data Table: Biological Activity Summary
| Activity Type | Target Cells/Organisms | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 66% viability at 100 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Varies (low µM range) | Disruption of cell membrane integrity |
| Klebsiella pneumoniae | Varies (low µM range) | Inhibition of metabolic processes |
Q & A
Q. 1.1. What are the optimal synthetic routes for 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including halogenation, nucleophilic substitution (oxan-4-yloxy group introduction), and carboxamide coupling. A typical approach for pyridine-carboxamide derivatives involves:
Halogenation : Chlorination at the 5-position using POCl₃ or SOCl₂ under reflux .
Etherification : Reaction of 5-chloropyridine-3-carboxylic acid derivatives with oxan-4-ol (tetrahydropyran-4-ol) under Mitsunobu conditions (DIAD, PPh₃) or using NaH as a base in THF .
Amidation : Coupling with 2,2,2-trifluoroethylamine via EDCI/HOBt-mediated activation in DCM or DMF .
Critical Parameters : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (to avoid trifluoroethyl group decomposition), and stoichiometric ratios (excess oxan-4-ol for etherification). Yield optimization requires HPLC monitoring (e.g., ≥95% purity threshold) .
Q. 1.2. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The oxan-4-yloxy group shows characteristic proton signals at δ 3.5–4.0 ppm (axial/equatorial H on tetrahydropyran) and a quaternary carbon at ~70 ppm.
- Trifluoroethylamine’s CF₃ group appears as a singlet at δ 3.8–4.2 ppm (¹H) and δ 125–130 ppm (¹³C, q, J = 280 Hz) .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical value (C₁₄H₁₅ClF₃N₂O₃: calc. 375.07). Isotopic patterns (Cl, F) aid validation .
Advanced Research Questions
Q. 2.1. What strategies mitigate conflicting bioactivity data in enzymatic assays for this compound?
Methodological Answer: Contradictions in IC₅₀ values may arise from:
- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris), ionic strength, and reducing agents (e.g., DTT) alter enzyme conformation. Standardize using HEPES (pH 7.4) and validate with positive controls .
- Solubility Artifacts : Use co-solvents (≤1% DMSO) and dynamic light scattering (DLS) to confirm compound dispersion.
- Off-Target Effects : Perform counter-screens against related enzymes (e.g., kinase panels) and employ CRISPR-validated cell lines for cellular assays .
Q. 2.2. How can computational modeling predict the compound’s binding mode to biological targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on:
- Hydrogen bonding between the carboxamide and catalytic lysine/arginine.
- Hydrophobic contacts of the trifluoroethyl group with conserved pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible regions affecting binding .
Q. 2.3. What experimental designs validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Stability :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration system. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ and Clint (intrinsic clearance) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., midazolam for 3A4).
- In Vivo PK : Administer IV/PO doses in rodents. Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24h. Non-compartmental analysis yields AUC, Cmax, and bioavailability .
Q. Data Contradiction Analysis
Q. 3.1. How to resolve discrepancies in reported solubility values across studies?
Methodological Answer: Divergent solubility data (e.g., DMSO vs. aqueous buffer) often stem from:
- Polymorphism : Characterize crystal forms via XRPD and DSC. Amorphous forms typically show higher solubility .
- Ionization : Measure pKa (e.g., using Sirius T3) to determine pH-solubility profiles. The carboxamide group (pKa ~3–4) may protonate in acidic buffers, enhancing solubility .
- Method Variability : Standardize shake-flask vs. nephelometry protocols per USP guidelines.
Q. Advanced Methodological Challenges
Q. 4.1. How to optimize regioselectivity in modifying the pyridine ring for SAR studies?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA or TMP-Li to deprotonate the 6-position, followed by quenching with oxan-4-yl electrophiles .
- Protecting Groups : Temporarily protect the carboxamide (e.g., as a tert-butyl ester) to avoid side reactions during halogenation .
- High-Throughput Screening : Employ parallel synthesis (e.g., 96-well plates) to generate analogs with variations at positions 5 and 5. Test against target panels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
